![molecular formula C6H15NO B3022778 (S)-1-Methoxymethyl-2-methyl-propylamine CAS No. 64715-88-4](/img/structure/B3022778.png)
(S)-1-Methoxymethyl-2-methyl-propylamine
Overview
Description
(S)-1-Methoxymethyl-2-methyl-propylamine, also known as (S)-MMP, is an organic compound used in a variety of scientific research applications. It is a chiral, secondary amine and belongs to the class of alkyl amines. It is a colorless liquid with a pleasant odor and is miscible in water. (S)-MMP is used in a variety of applications including synthetic organic chemistry, drug design, and biochemical research.
Mechanism Of Action
The mechanism of action of (S)-MMP is not well understood. However, it is believed that it acts as a substrate for enzymes, allowing them to catalyze a variety of reactions. It is also believed to act as an inhibitor of certain enzymes, preventing them from catalyzing certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-MMP are not well understood. However, it is believed to act as an inhibitor of certain enzymes, preventing them from catalyzing certain reactions. It is also believed to act as a substrate for enzymes, allowing them to catalyze a variety of reactions.
Advantages And Limitations For Lab Experiments
The use of (S)-MMP in laboratory experiments has many advantages. It is a chiral compound, which means it can be used to study the effect of stereochemistry on drug binding and efficacy. It is also a relatively inexpensive compound, making it cost-effective for laboratory experiments. Additionally, it has a high enantiomeric purity, which makes it ideal for experiments involving chiral compounds.
The main limitation of (S)-MMP for laboratory experiments is its lack of toxicity data. As it is an organic compound, it is not regulated by the FDA and therefore there is no reliable data on its toxicity. This can make it difficult to use in experiments involving animals or humans.
Future Directions
The use of (S)-MMP in scientific research is still relatively new, and there are many potential future directions for its use. One potential direction is the use of (S)-MMP as a building block for the synthesis of more complex compounds. Additionally, further research could be conducted on the biochemical and physiological effects of (S)-MMP, as well as its potential toxicity. Finally, further research could be conducted on the mechanism of action of (S)-MMP, as well as its potential applications in drug design and biochemical research.
Scientific Research Applications
(S)-MMP has a variety of applications in scientific research. It is widely used in synthetic organic chemistry as a building block in the synthesis of a variety of compounds. It is also used in drug design and biochemical research. In drug design, (S)-MMP can be used to create a variety of chiral amines which can be used to study the effect of stereochemistry on drug binding and efficacy. In biochemical research, (S)-MMP can be used to study the effect of secondary amines on enzyme activity.
properties
IUPAC Name |
(2S)-1-methoxy-3-methylbutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(7)4-8-3/h5-6H,4,7H2,1-3H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNWTJLUPPXWDT-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](COC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Methoxymethyl-2-methyl-propylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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